![molecular formula C17H16FN3O3S3 B2611407 N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097897-33-0](/img/structure/B2611407.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzo[d]thiazol-2-yl group, a thiophen-2-ylsulfonyl group, and a piperidine-2-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing thiazoles involves the reaction of an alpha-haloketone with a thioamide . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (benzothiazole and thiophene) and functional groups (sulfonyl, carboxamide) suggests that it could have interesting chemical properties and potentially significant biological activity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of a carboxamide group suggests that it could participate in reactions typical of amides, such as hydrolysis. The sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Antituberculosis Activity
A study by V. U. Jeankumar et al. (2013) detailed the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Their work highlighted the potential of these compounds in combating tuberculosis, showcasing the promise of N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide derivatives in the development of new antituberculosis drugs.
Antimicrobial Activity
Research by D. G. Anuse et al. (2019) synthesized and evaluated substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for their antimicrobial activity. Their findings demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating the therapeutic potential of these compounds in addressing drug-resistant bacterial infections.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S3/c18-11-6-7-12-14(10-11)26-17(19-12)20-16(22)13-4-1-2-8-21(13)27(23,24)15-5-3-9-25-15/h3,5-7,9-10,13H,1-2,4,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKUCUXFHFHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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